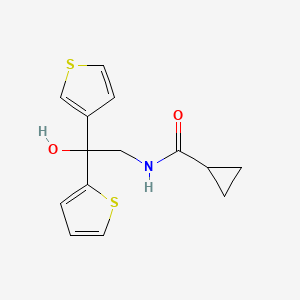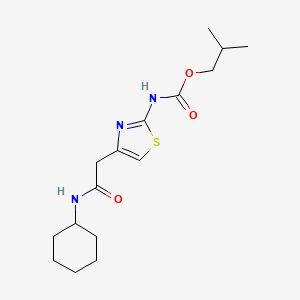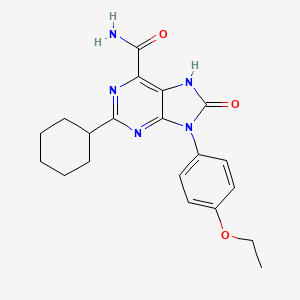
N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Affinity Towards Adenosine Receptors
One area of application for related compounds is their affinity towards adenosine receptors. Studies on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share structural motifs with the subject compound, have shown high affinity and selectivity for the A1 adenosine receptor subtype. Such compounds have been synthesized starting from azides, including 4-chlorobenzyl and 4-fluorobenzylazides, indicating the potential of chloro and fluoro substituents in enhancing receptor binding. The research suggests that specific substituents can lower or enhance receptor binding, highlighting the importance of structural modifications in developing receptor-selective agents (Betti et al., 1999).
Anti-Cancer Activity
Compounds structurally related to N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have shown promising anti-cancer activity. For instance, novel fluoro substituted benzo[b]pyran compounds, undergoing various reactions including with chloroacetic acid, demonstrated anticancer activity at low concentrations against human cancer cell lines (lung, breast, and CNS cancer), compared to reference drugs like 5-fluorodeoxyuridine. This indicates the therapeutic potential of fluorine and chloro substituents in cancer treatment strategies (Hammam et al., 2005).
Photochemical and Thermochemical Modeling
Research into benzothiazolinone acetamide analogs, including those with chloro and fluoro substituents, has explored their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). Studies have shown good light harvesting efficiency (LHE) and free energy of electron injection, indicating potential applications in photovoltaic efficiency modeling. Additionally, these compounds have been evaluated for their non-linear optical (NLO) activity, suggesting further utility in optical and electronic device development (Mary et al., 2020).
Antimicrobial Activity
Another significant application area is the antimicrobial activity of related compounds. Studies on thienopyrimidine linked rhodanine derivatives, which involve chloro and fluoro substituents, have demonstrated potent antimicrobial potency against a range of bacterial strains, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin. This suggests that structural elements similar to the compound may offer new avenues for developing antimicrobial agents (Kerru et al., 2019).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-23-18(26)9-16-10-19(27)25-20(24-16)28-12-13-5-7-15(22)8-6-13/h1-8,10H,9,11-12H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCIORKFIGDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2597365.png)

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)
![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)